

# spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers

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Compound of Interest		
Compound Name:	3-Bromo-2,7-dimethylimidazo[1,2-	
Cat. No.:	a]pyridine B595806	Get Quote

A comprehensive guide to the spectroscopic analysis of imidazo[1,2-a]pyridine isomers, offering a comparative overview of their spectral characteristics. This guide is tailored for researchers, scientists, and professionals in drug development, providing objective comparisons supported by experimental data to aid in the identification and differentiation of these important heterocyclic compounds.

Imidazo[1,2-a]pyridines are a class of bicyclic nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] The specific substitution pattern on the imidazo[1,2-a]pyridine scaffold gives rise to various isomers, each potentially exhibiting distinct pharmacological profiles. Therefore, the accurate and unambiguous characterization of these isomers is crucial. This guide focuses on a comparative analysis of imidazo[1,2-a]pyridine isomers using key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

### **Comparative Spectroscopic Data**

The following tables summarize the characteristic spectroscopic data for various imidazo[1,2-a]pyridine derivatives, providing a basis for isomer differentiation.

## Table 1: <sup>1</sup>H NMR Spectroscopic Data of Selected Imidazo[1,2-a]pyridine Derivatives



Comp	Solven t	H-2 (ppm)	H-3 (ppm)	H-5 (ppm)	H-6 (ppm)	H-7 (ppm)	H-8 (ppm)	Other Signal s (ppm)
Imidazo [1,2- a]pyridi ne	-	-	-	-	-	-	-	-
8- Amino- imidazo [1,2- a]pyridi ne derivati ve (12)	CDCl₃	-	-	6.6 (d)	6.8 (t)	-	9.2 (d)	2.8 (s, 3H, CH₃), 4.5 (s, 2H, NH₂)[2]
2- phenyli midazo[ 1,2- a]pyridi n-3-yl derivati ve (4e)	CDCl₃	-	-	6.79- 6.83 (m)	7.17- 7.26 (m)	-	8.92 (d)	5.14 (s, 1H), 2.34- 2.39 (m, 2H), 2.66- 2.70 (m, 2H), 3.73- 3.82 (m, 4H)
2-(4- Bromop henyl)i midazo[ 1,2- a]pyridi n-3-yl	CDCl₃	-	-	6.80- 6.84 (m)	7.17- 7.21 (m)	-	9.10 (d)	5.01 (s, 1H), 2.26 (s, 3H), 2.26- 2.34 (m, 2H),



derivati ve (4p)						2.60- 2.63 (m, 2H), 3.71- 3.79 (m, 4H)
6- Bromo- 2-(2'- nitrophe nyl)H- imidazo [1,2- a]pyridi ne (10)	DMSO -	8.30 (s) -	7.44 (dd)	7.60- 7.65 (m)	8.99- 8.87 (m)	7.96 (dd), 7.90 (dd), 7.77 (td)[4]

Note: Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a standard reference. Multiplicity is indicated as s (singlet), d (doublet), t (triplet), m (multiplet), dd (doublet of doublets), td (triplet of doublets). Coupling constants (J) are given in Hertz (Hz) where available.

# Table 2: <sup>13</sup>C NMR Spectroscopic Data of Selected Imidazo[1,2-a]pyridine Derivatives



Comp	Solve nt	C-2 (ppm)	C-3 (ppm)	C-5 (ppm)	C-6 (ppm)	C-7 (ppm)	C-8 (ppm)	C-8a (ppm)	Other Signa Is (ppm)
8- Amino - imidaz o[1,2- a]pyrid ine derivat ive (12)	CDCl₃	138.9	108.7	115.9	118.7	122.8	152.3	135.1	14.1 (CH <sub>3</sub> ), 129.2, 129.8, 134.0, 134.4[ 2]
2- phenyl imidaz o[1,2- a]pyrid in-3-yl derivat ive (4e)	CDCl₃	145.53	118.77	112.33	124.69	117.70	-	125.81	52.61, 66.13, 67.17, 128.10, , 128.61, , 128.67, , 129.46, , 133.19, , 134.48, , 137.15, ,



2-(4-Bromo phenyl)imida zo[1,2-a]pyrid in-3-yl derivat ive (4p)	CDCl₃	143.92	119.79	112.21	124.74	117.57	-	126.36	21.02, 52.70, 66.86, 67.19, 122.23, , 127.45, , 129.39, , 131.68, , 133.69, ,
									, 145.12 [3]
6- Bromo -2-(2'- nitroph enyl)H - imidaz o[1,2- a]pyrid ine (10)	DMSO	143.0	111.4	127.2	106.4	126.3	-	140.5	117.9, 123.7, 128.5, 129.2, 130.6, 132.1, 148.8[ 4]

Note: Chemical shifts ( $\delta$ ) are reported in parts per million (ppm).



Table 3: IR Spectroscopic Data of Selected Imidazo[1,2-

alpyridine Derivatives

Compound	Sample Prep	N-H Stretch (cm <sup>-1</sup> )	C-H Aromatic (cm <sup>-1</sup> )	C=C, C=N Stretch (cm <sup>-1</sup> )	Other Key Bands (cm <sup>-1</sup> )
8-Amino- imidazo[1,2- a]pyridine derivative	KBr disc	3312 (NH <sub>2</sub> )	3060	1609, 1562, 1525	2952, 2913 (aliphatic C- H)[2]
General Imidazo[1,2- a]pyridines	-	3500–3300 (disappearan ce of primary amide N-H)	~3100	~1600, ~1450	~1370, ~1200 (C-N stretch of imidazole) [5]
6-Bromo-2- (2'- nitrophenyl)H -imidazo[1,2- a]pyridine (10)	KBr	-	3026, 3166	-	1511, 1366, 1342, 1059, 811, 729[4]

Note: Vibrational frequencies are reported in wavenumbers (cm<sup>-1</sup>).

### **Experimental Protocols**

The following are generalized experimental methodologies for the key spectroscopic techniques cited.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.[2]

• Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).[3][6]



- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard ( $\delta$  = 0.00 ppm).[1]
- Data Acquisition: <sup>1</sup>H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. <sup>13</sup>C NMR spectra often require a larger number of scans due to the lower natural abundance of the <sup>13</sup>C isotope.
- Data Processing: The raw data is Fourier transformed, phased, and baseline corrected.
   Chemical shifts are reported in ppm, and coupling constants (J) are reported in Hertz (Hz).

#### Infrared (IR) Spectroscopy

IR spectra are recorded on a Fourier-transform infrared (FT-IR) spectrometer.

- Sample Preparation: Solid samples are often prepared as potassium bromide (KBr) discs.[2] Liquid samples can be analyzed as thin films between salt plates (e.g., NaCl or KBr).
- Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm<sup>-1</sup>. A background spectrum is collected and subtracted from the sample spectrum.
- Data Analysis: The positions of the absorption bands (in cm<sup>-1</sup>) are correlated with the presence of specific functional groups in the molecule.

#### Mass Spectrometry (MS)

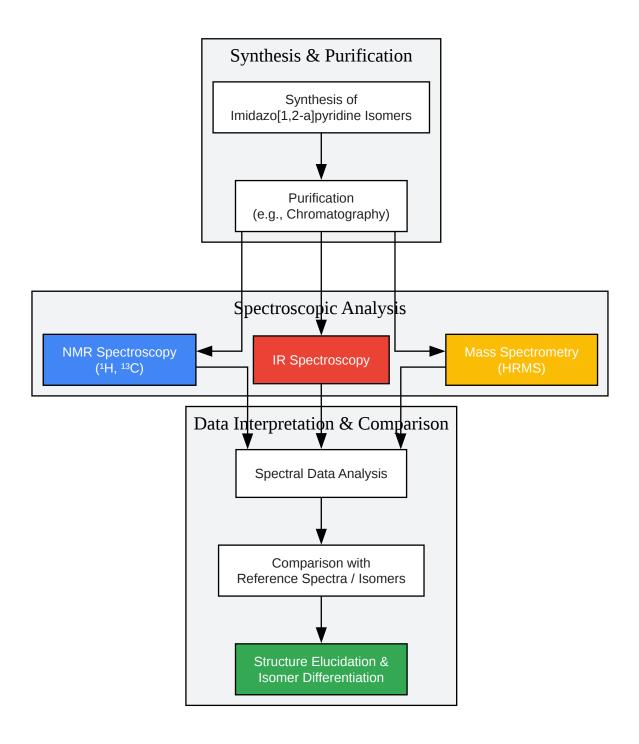
Mass spectra are obtained using a mass spectrometer, often with an electrospray ionization (ESI) source for high-resolution mass spectrometry (HRMS).[3]

- Sample Introduction: The sample, dissolved in a suitable solvent, is introduced into the ion source.
- Ionization: ESI is a soft ionization technique that typically produces the protonated molecule [M+H]+.[3]
- Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined. HRMS provides a
  very accurate mass measurement, which can be used to determine the elemental
  composition of the molecule.



### **Visualizing the Analytical Workflow**

The following diagram illustrates a typical workflow for the spectroscopic analysis and differentiation of imidazo[1,2-a]pyridine isomers.



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Caption: Workflow for Spectroscopic Analysis of Imidazo[1,2-a]pyridine Isomers.

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